molecular formula C7H7Cl2N5 B1434111 4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride CAS No. 1803611-65-5

4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride

Cat. No.: B1434111
CAS No.: 1803611-65-5
M. Wt: 232.07 g/mol
InChI Key: YUKHOXCTXGXRQT-UHFFFAOYSA-N
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Description

4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride is a useful research compound. Its molecular formula is C7H7Cl2N5 and its molecular weight is 232.07 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

4-[5-(Chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride (CMPT) is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

CMPT has the molecular formula C7H8ClN5 and a molecular weight of 232.07 g/mol. Its structure features a bicyclic framework consisting of a pyrimidine ring fused with a 1,2,4-triazole moiety, with a chloromethyl group enhancing its reactivity. This configuration allows CMPT to function as an alkylating agent, capable of forming covalent bonds with nucleophiles such as DNA bases .

The biological activity of CMPT is primarily attributed to its ability to alkylate DNA. This process can disrupt DNA replication and repair mechanisms, potentially leading to cell death, particularly in cancer cells. Research indicates that CMPT may inhibit cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle, thereby affecting cell proliferation and survival .

Anticancer Activity

CMPT has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines by increasing p53 expression and activating caspase-3 pathways. These findings suggest that CMPT may serve as a potential chemotherapeutic agent .

Antimicrobial Properties

Research has also explored the antimicrobial potential of CMPT. It exhibits antibacterial and antifungal activities against various microbial strains. For instance, derivatives of CMPT have demonstrated inhibitory effects on the growth of specific bacteria and fungi, indicating its utility as an antimicrobial agent .

Research Findings and Case Studies

A summary of notable studies investigating the biological activity of CMPT is presented in Table 1.

Study ReferenceFocusKey Findings
Bao et al., 2012AnticancerDemonstrated DNA alkylation leading to apoptosis in cancer cells.
Jin et al., 2010AntibacterialIdentified antibacterial activity against multiple strains; specific mechanisms require further elucidation.
Bondolowski et al., 2006AntifungalReported antifungal properties; effective against certain fungal pathogens.

Comparative Analysis

CMPT shares structural similarities with other compounds known for their biological activities. The following table compares CMPT with related compounds:

Compound NameStructureUnique Features
Pyrazolo[3,4-d]pyrimidineSimilar bicyclic structureKnown for inhibiting CDK2 activity
5-FluorouracilPyrimidine derivativeWidely used chemotherapeutic agent
Imidazole derivativesContains imidazole ringDiverse biological activities including antifungal properties

The unique chloromethyl group in CMPT enhances its reactivity compared to these compounds, potentially leading to novel therapeutic applications .

Properties

IUPAC Name

4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN5.ClH/c8-3-6-11-7(13-12-6)5-1-2-9-4-10-5;/h1-2,4H,3H2,(H,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKHOXCTXGXRQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C2=NNC(=N2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride
Reactant of Route 2
4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride
Reactant of Route 3
4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride
Reactant of Route 4
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4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride
Reactant of Route 5
4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride
Reactant of Route 6
4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.